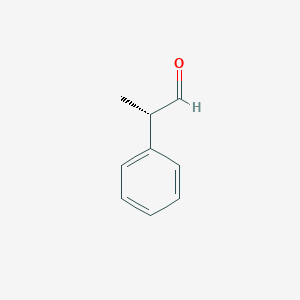

(s)-2-Phenylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVAERDLDAZARL-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanal, also known by synonyms such as hydratropaldehyde and α-methylphenylacetaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1] It is a colorless to pale yellow liquid characterized by a distinctive floral, green, hyacinth-like odor.[2] This compound and its derivatives are of significant interest across various scientific disciplines, from the fragrance industry to pharmaceutical synthesis.[3]

The core of 2-phenylpropanal's chemical significance lies in its stereochemistry. The molecule possesses a single stereogenic center at the second carbon (C2) of the propanal chain, the carbon atom to which the phenyl group is attached.[3][4] This chirality means that 2-phenylpropanal exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-phenylpropanal and (S)-2-phenylpropanal.

The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, including biological receptors and enzymes. This stereochemical difference is critically important in drug development, where one enantiomer of a chiral drug may exhibit desired therapeutic activity (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[5] Consequently, the ability to synthesize and analyze enantiomerically pure forms of 2-phenylpropanal is a key focus in organic synthesis and medicinal chemistry.

Molecular Structure and Stereochemical Features

The structure of 2-phenylpropanal consists of a propanal backbone with a phenyl group substituent at the C2 position. This C2 carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a phenyl group (-C₆H₅), and an aldehyde group (-CHO). This tetra-substitution makes it a chiral center, giving rise to the (R) and (S) enantiomers.

References

Spectroscopic Profile of (S)-2-Phenylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral aldehyde, (S)-2-Phenylpropanal. The document outlines key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A workflow diagram created using Graphviz illustrates the general process of spectroscopic analysis for organic compounds.

Spectroscopic Data

The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.68 | d | 1.2 | CHO |

| 7.35 - 7.20 | m | - | Ar-H |

| 3.65 | q | 7.0 | CH |

| 1.45 | d | 7.0 | CH₃ |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) at room temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O (Aldehyde) |

| 138.9 | Ar-C (quaternary) |

| 129.1 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 56.5 | CH |

| 14.8 | CH₃ |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃).

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3060, ~3030 | Medium | Aromatic C-H stretch |

| ~2980, ~2930 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1725 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretch |

| ~760, ~700 | Strong | Aromatic C-H bend (out-of-plane) |

Note: IR spectra are often acquired using Attenuated Total Reflectance (ATR) on a neat liquid sample.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20 or equivalent, is used.[1]

-

Data Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-dimensional proton NMR spectrum is acquired.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is utilized.

-

Data Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The FID is processed similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as a Bruker Tensor 27 FT-IR, is used.[1] The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.

-

Sample Application: A small drop of neat (undiluted) this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). After the measurement, the sample is carefully cleaned from the ATR crystal.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanal, also known by synonyms such as hydratropic aldehyde and cumene aldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1][2] This compound and its derivatives are of significant interest in various scientific fields, including fragrance chemistry, food science, and as intermediates in the synthesis of pharmaceuticals.[2] This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of 2-phenylpropanal, along with detailed experimental protocols for its isolation and identification.

Discovery and Synthesis

The discovery of 2-phenylpropanal is rooted in its chemical synthesis. While a definitive first discovery in nature is not clearly documented, early synthetic methods date back to the early 20th century. Historical chemical literature from the 1920s describes the synthesis of related compounds, laying the groundwork for the production of 2-phenylpropanal.[3]

Modern synthetic routes are well-established and offer various approaches to produce 2-phenylpropanal. One common method involves the isomerization of α-methylstyrene oxide. Another significant industrial method is the hydroformylation of styrene, which can be tailored to favor the branched aldehyde product, 2-phenylpropanal, over its linear isomer. Additionally, the Darzens condensation of benzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation, provides another synthetic pathway.[4][5]

Natural Occurrence

2-Phenylpropanal is a naturally occurring volatile organic compound found in a variety of plant species and food products. Its presence contributes to the characteristic aroma and flavor profiles of these natural sources. It has been identified in several plant species, including Swertia japonica, Gossypium hirsutum (cotton), and Vitex agnus-castus (chaste tree).[6] In the food realm, 2-phenylpropanal has been detected as a volatile component in tomatoes (Lycopersicon esculentum), mushrooms, roasted nuts, and cheese, where it plays a role in the overall sensory experience.

Quantitative Data on Natural Occurrence

The concentration of 2-phenylpropanal in natural sources can vary significantly depending on the species, cultivar, environmental conditions, and the specific part of the plant or food item analyzed. The following table summarizes available quantitative data.

| Natural Source | Plant/Food Part | Concentration | Analytical Method | Reference |

| Vitex agnus-castus | Fruits | Present (unquantified) | GC-MS | [7][8][9][10] |

| Gossypium hirsutum | - | (Qualitative) | - | [6] |

| Swertia japonica | - | (Qualitative) | - | [6] |

| Tomato (Lycopersicon esculentum) | Fruit | Detected (unquantified) | GC-MS | [11] |

Note: Quantitative data for 2-phenylpropanal in many natural sources is not extensively reported in publicly available literature. The table reflects the current availability of information.

Biosynthesis

The biosynthesis of 2-phenylpropanal in plants is believed to occur via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites from the amino acid L-phenylalanine.

The proposed biosynthetic pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. From cinnamic acid, the pathway to 2-phenylpropanal is not fully elucidated but is hypothesized to involve a series of enzymatic reactions including reduction, hydration, and oxidation. One plausible route involves the conversion of cinnamic acid to cinnamaldehyde, followed by further enzymatic modifications.

Experimental Protocols

The isolation and identification of 2-phenylpropanal from natural sources typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis.

Isolation by Steam Distillation

Steam distillation is a common method for extracting volatile compounds from plant material.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., flowers, leaves, or fruits) is harvested and, if necessary, coarsely chopped to increase the surface area.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a boiling flask for generating steam, a sample flask containing the plant material and water, a condenser, and a collection vessel.

-

Distillation: Steam is passed through the plant material, causing the volatile compounds, including 2-phenylpropanal, to vaporize.

-

Condensation: The vapor mixture of water and volatile compounds is passed through a condenser, where it cools and liquefies.

-

Separation: The collected distillate, containing an aqueous layer and an immiscible organic layer (the essential oil), is separated using a separatory funnel.

-

Drying and Storage: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and stored in a sealed vial, protected from light, for subsequent analysis.

Identification by Headspace Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly sensitive for the analysis of volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation: A small amount of the fresh plant material or the extracted essential oil is placed in a headspace vial.

-

SPME: A solid-phase microextraction fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample in the sealed vial. Volatile compounds, including 2-phenylpropanal, adsorb onto the fiber.

-

GC-MS Analysis:

-

The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

-

The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

-

Identification: The resulting mass spectrum of each compound is compared with a library of known spectra (e.g., NIST library) to confirm its identity. The retention time in the gas chromatogram provides additional confirmation.

Conclusion

2-Phenylpropanal is a significant aromatic aldehyde with a history rooted in chemical synthesis and a widespread presence in the natural world. While its discovery is tied to early organic chemistry, its roles as a flavor and fragrance component in various plants and foods continue to be an area of active research. The biosynthetic pathway, originating from the phenylpropanoid pathway, presents further opportunities for investigation to fully elucidate the specific enzymatic transformations. The experimental protocols outlined in this guide provide a robust framework for the isolation and confident identification of 2-phenylpropanal from diverse natural matrices, enabling further research into its biological activities and potential applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Hydratropic Aldehyde (93-53-8) | Quality Chemical Dealer [chemicalbull.com]

- 3. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102249874A - Method for producing hydratropic aldehyde - Google Patents [patents.google.com]

- 6. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Composition and Antimicrobial Activity of Essential Oil of Fruits from Vitex agnus-castus L., Growing in Two Regions in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

(s)-2-Phenylpropanal as a chiral building block in synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Phenylpropanal, a chiral aldehyde, serves as a versatile and valuable building block in asymmetric synthesis. Its utility lies in the stereocenter at the α-position to the carbonyl group, which can be effectively transferred to target molecules, enabling the enantioselective synthesis of a wide range of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral, hyacinth-like odor.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-phenylpropanal | [3] |

| Molecular Formula | C₉H₁₀O | [1][3] |

| Molecular Weight | 134.17 g/mol | [1][3] |

| Boiling Point | 92-94 °C @ 12 mmHg | [3] |

| Density | 0.998-1.006 g/mL | [2] |

| Refractive Index | 1.515-1.520 (n20/D) | |

| Solubility | Soluble in most fixed oils and propylene glycol; insoluble in glycerin. | [1][2] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Several methods have been developed, with asymmetric hydroformylation of styrene and enzymatic kinetic resolution of racemic 2-phenylpropanal being the most prominent.

Asymmetric Hydroformylation of Styrene

Asymmetric hydroformylation of styrene, catalyzed by rhodium complexes with chiral ligands, is a powerful method for the direct synthesis of this compound. This reaction introduces a formyl group and a hydrogen atom across the double bond of styrene, creating the chiral center with high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

-

Styrene

-

Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)

-

Chiral ligand (e.g., (R,S)-BINAPHOS)

-

Toluene (anhydrous)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a high-pressure reactor with [Rh(COD)Cl]₂ (0.1 mol%) and the chiral phosphine-phosphite ligand (e.g., (R,S)-BINAPHOS, 0.6 mol%).

-

Add anhydrous toluene (25 mL) to dissolve the catalyst precursor and ligand.

-

Add styrene (3.0 mmol) to the solution.

-

Seal the reactor and purge several times with syngas.

-

Pressurize the reactor with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 4.0 MPa).[4]

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with vigorous stirring for 12-48 hours.[4]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the syngas.

-

The reaction mixture can be analyzed by gas chromatography (GC) to determine conversion and regioselectivity.

-

The product, this compound, can be purified by column chromatography on silica gel.

Quantitative Data for Asymmetric Hydroformylation of Styrene

| Catalyst/Ligand | Temp (°C) | Pressure (bar) | b/l ratio | Yield (%) | ee (%) | Reference |

| Rh-(S,R)-P6 | 30 | 40 | 20.9:1 | 92 | N/A | [4] |

| Rh/BDPP | N/A | N/A | N/A | N/A | N/A | [5] |

| Rh-(R,S)-BINAPHOS | 50 | 20 | 72:28 | N/A | N/A | [5] |

*b/l ratio refers to the ratio of branched (2-phenylpropanal) to linear (3-phenylpropanal) aldehyde.

Enzymatic Kinetic Resolution of Racemic 2-Phenylpropanal

Enzymatic kinetic resolution is an effective method to obtain enantiomerically pure this compound from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically alcohol dehydrogenases (ADHs), to preferentially reduce one enantiomer of the aldehyde to the corresponding alcohol, leaving the other enantiomer unreacted and thus enriched.

Experimental Protocol: Enzymatic Dynamic Kinetic Resolution of Racemic 2-Phenylpropanal

This protocol is based on the use of an engineered Candida tenuis xylose reductase (CtXR D51A) in a whole-cell system.[6][7]

Materials:

-

Racemic 2-phenylpropanal

-

Whole-cell biocatalyst (E. coli expressing CtXR D51A and a formate dehydrogenase for NADH recycling)

-

Buffer solution (e.g., potassium phosphate buffer)

-

Formate (as a cosubstrate for NADH regeneration)

-

NAD⁺

Procedure:

-

Prepare a suspension of the whole-cell biocatalyst in the buffer solution.

-

To the cell suspension, add NAD⁺ and formate.

-

Add racemic 2-phenylpropanal to the reaction mixture. The substrate-to-biocatalyst ratio is a critical parameter to optimize for both high enantiomeric excess and product titer.[6]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the progress of the reaction by periodically analyzing samples using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining this compound and the produced (R)-2-phenylpropanol.

-

Once the desired conversion and enantiomeric excess are reached, stop the reaction by separating the biocatalyst (e.g., by centrifugation).

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the unreacted this compound.

-

The organic extracts are then dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the enriched this compound.

Quantitative Data for Enzymatic Resolution of 2-Phenylpropanal

| Enzyme | System | Substrate Conc. | Product | Yield (%) | ee (%) | Reference |

| CtXR D51A | Whole-cell | 1 M | (S)-2-phenylpropanol | 843 mM (115 g/L) | 93.1 | [6][7] |

| Horse Liver ADH | Isolated enzyme | N/A | (S)-2-phenyl-1-propanol | N/A | up to 100 | [8] |

Applications of this compound in Chiral Synthesis

The aldehyde functionality and the adjacent stereocenter make this compound a versatile starting material for the synthesis of various chiral molecules.

Synthesis of Chiral Pharmaceuticals: (S)-Ibuprofen

This compound is a key precursor in some synthetic routes to (S)-Ibuprofen, the active enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID).[9] The synthesis involves the oxidation of the aldehyde to a carboxylic acid.

Workflow for the Synthesis of (S)-Ibuprofen from this compound

Caption: Synthetic route from this compound to (S)-Ibuprofen.

Mechanism of Action of Profens: Inhibition of the Cyclooxygenase (COX) Pathway

Ibuprofen and other profens exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. (S)-Ibuprofen is a more potent inhibitor of COX enzymes than its (R)-enantiomer.[10]

References

- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

- 2. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]

- 3. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Phenyl-1-propanol | 1123-85-9 | Benchchem [benchchem.com]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 13. news-medical.net [news-medical.net]

A Technical Guide to the Reaction Mechanisms of (s)-2-Phenylpropanal for Researchers and Drug Development Professionals

Introduction

(s)-2-Phenylpropanal, a chiral aldehyde, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its stereocenter at the α-position to the carbonyl group makes it a key precursor for the enantioselective synthesis of a variety of bioactive molecules, including the widely used 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), known as "profens". This technical guide provides an in-depth analysis of the core reaction mechanisms involving this compound, focusing on stereoselective transformations. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Key Reaction Mechanisms and Applications

The reactivity of this compound is dominated by its aldehyde functional group and the adjacent stereocenter. This allows for a range of stereoselective reactions, which are crucial for the synthesis of enantiomerically pure compounds.

Enzymatic Dynamic Kinetic Resolution

Enzymatic dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure alcohols and amines from racemic aldehydes. In this process, a biocatalyst selectively reduces one enantiomer of the aldehyde, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired stereoisomer.

The enzymatic reduction of racemic 2-phenylpropanal to (S)-2-phenylpropanol is a prominent application of DKR.[1][2][3] A mutated Candida tenuis xylose reductase (CtXR D51A) has shown high catalytic efficiency and enantioselectivity for the (S)-enantiomer.[1][3] To overcome enzyme deactivation by the aldehyde substrate, a whole-cell biocatalyst system is often employed.[1][2] This system utilizes E. coli co-expressing the engineered reductase and a formate dehydrogenase for NADH recycling.[1]

Quantitative Data for Enzymatic Reduction of 2-Phenylpropanal

| Catalyst System | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Isolated CtXR D51A | 0.5 mM | (S)-2-Phenylpropanol | - | >99 | [1] |

| Whole-cell E. coli (CtXR D51A & FDH) | 1 M | (S)-2-Phenylpropanol | 84 | 93.1 | [1][2][3] |

| Saccharomyces cerevisiae | - | (S)-2-Phenylpropanol | - | Low | [4] |

| Recombinant horse-liver ADH | - | (S)-2-Phenylpropanol | - | 100 | [4] |

Experimental Protocol: Enzymatic Dynamic Kinetic Resolution for (S)-2-Phenylpropanol [1]

-

Biocatalyst Preparation: Use whole cells of E. coli co-expressing the Candida tenuis xylose reductase D51A mutant (CtXR D51A) and a yeast formate dehydrogenase (FDH). The cells are lyophilized and rehydrated in a phosphate buffer before use.

-

Reaction Mixture: In a suitable reaction vessel, combine the rehydrated whole-cell biocatalyst (e.g., 40 g cell-dry-weight/L) in a phosphate buffer (pH 7.5).

-

Reagents: Add racemic 2-phenylpropanal to a final concentration of 1 M. Include formic acid (1.05 M) for cofactor regeneration and NAD+ (e.g., 6 mM).

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.

-

Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Reaction Pathway: Enzymatic Dynamic Kinetic Resolution

Caption: Enzymatic DKR of 2-phenylpropanal.

Organocatalytic α-Chlorination

The direct, enantioselective α-chlorination of aldehydes is a valuable transformation in organic synthesis. Organocatalysis, using chiral amines, can facilitate this reaction through the formation of enamine intermediates. However, achieving high enantioselectivity with α-branched aldehydes like 2-phenylpropanal has proven to be challenging.[5][6]

Investigations into the organocatalytic α-chlorination of 2-phenylpropanal have shown that primary aminocatalysts can provide good yields but only moderate enantioselectivities.[5] The difficulty in achieving high enantioselectivity is attributed to a lack of control over the (E)- and (Z)-enamine intermediate formation.[5]

Experimental Protocol: Organocatalytic α-Chlorination of 2-Phenylpropanal (General Procedure)[7]

-

Reaction Setup: To a solution of the aldehyde (e.g., 1.0 mmol) in a suitable solvent (e.g., acetone) at a low temperature (e.g., -30°C), add the chiral amine organocatalyst (e.g., 5-10 mol%).

-

Chlorinating Agent: Add the chlorinating agent, such as N-chlorosuccinimide (NCS), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

-

Work-up and Purification: Upon completion, quench the reaction and work up accordingly. The resulting α-chloro aldehyde can be purified by chromatography. Due to potential instability, it is often reduced to the corresponding alcohol before purification.[8]

Reaction Pathway: Organocatalytic α-Chlorination

Caption: Organocatalytic α-chlorination pathway.

Nucleophilic Addition: The Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome of this reaction can often be predicted using the Felkin-Anh model, which considers the steric hindrance of the substituents on the α-carbon.

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent on the adjacent stereocenter. For this compound, the phenyl group is the largest, the methyl group is medium, and the hydrogen is the small substituent.

Experimental Protocol: Grignard Reaction with this compound [9]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

-

Grignard Reagent Formation: Add a solution of the appropriate alkyl or aryl halide (e.g., bromobenzene) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (e.g., phenylmagnesium bromide).

-

Addition of Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of this compound (0.54 g, 4.02 mmol) in anhydrous diethyl ether (8 mL) dropwise to the stirred Grignard solution.[9]

-

Reaction and Quenching: After the addition is complete, stir the reaction mixture for a specified time (e.g., 30 minutes).[9] Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[9]

-

Work-up and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.[9] After removing the solvent under reduced pressure, the resulting diastereomeric mixture of alcohols can be analyzed by NMR to determine the diastereomeric ratio.[9]

Reaction Pathway: Grignard Addition and Felkin-Anh Model

Caption: Felkin-Anh model for Grignard addition.

Application in Drug Development: Synthesis of Profens

This compound and its derivatives are crucial intermediates in the synthesis of 2-arylpropionic acids (profens), a major class of NSAIDs.[10][11] The anti-inflammatory activity of profens resides primarily in the (S)-enantiomer. Therefore, stereoselective synthetic routes are highly sought after.

A common strategy involves the oxidation of (S)-2-phenylpropanol, obtained from the enzymatic DKR of 2-phenylpropanal, to the corresponding (S)-2-arylpropionic acid.

Workflow: Synthesis of (S)-Ibuprofen from Styrene

Caption: Synthetic workflow for (S)-Ibuprofen.

Conclusion

This compound is a versatile chiral building block with significant applications in stereoselective synthesis, particularly for the preparation of pharmaceutical agents. The reaction mechanisms discussed in this guide, including enzymatic dynamic kinetic resolution, organocatalytic α-chlorination, and nucleophilic additions, highlight the importance of controlling stereochemistry to achieve high yields of enantiomerically pure products. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals seeking to utilize this compound in their synthetic endeavors. Further research into novel catalytic systems and reaction conditions will continue to expand the utility of this important chiral aldehyde.

References

- 1. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 5. Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

An In-Depth Technical Guide to the Felkin-Anh Model for Nucleophilic Addition to (S)-2-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Felkin-Anh model as it applies to the stereoselective nucleophilic addition to the chiral aldehyde, (S)-2-phenylpropanal. This model is a cornerstone of stereocontrolled synthesis, offering a predictive framework for the diastereoselectivity of reactions that are crucial in the development of complex molecular architectures, including active pharmaceutical ingredients.

Core Principles of the Felkin-Anh Model

The Felkin-Anh model is an empirical model used to predict the stereochemistry of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The model is based on a combination of steric and stereoelectronic effects. For a chiral aldehyde like this compound, the substituents at the α-carbon are categorized by size: Large (L), Medium (M), and Small (S). In the case of this compound, these are:

-

L (Large): Phenyl group (Ph)

-

M (Medium): Methyl group (CH₃)

-

S (Small): Hydrogen atom (H)

The Felkin-Anh model postulates that the lowest energy transition state for nucleophilic attack is achieved when the largest group (L) is oriented perpendicular to the carbonyl group. This arrangement minimizes steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group and past the smallest group (S).[1]

This preferred trajectory of attack leads to the formation of one diastereomer in excess, known as the Felkin-Anh product. The alternative approach, past the medium-sized group, is sterically more hindered and results in the formation of the minor diastereomer, the anti-Felkin-Anh product.

Application to this compound

In the case of this compound, the Felkin-Anh model predicts that the incoming nucleophile will preferentially attack the carbonyl from the face that avoids the bulky phenyl group. This leads to the formation of the syn diastereomer as the major product. For example, in the addition of a methyl Grignard reagent (CH₃MgBr) to this compound, the major product is (2S,3S)-3-phenyl-2-butanol.[2][3]

A computational study on the addition of cyanide to this compound further supports the Felkin-Anh model, indicating that the preference for the Felkin-Anh addition is primarily dictated by steric factors, resulting in a less destabilizing strain-energy in the transition state.[4]

Quantitative Analysis of Diastereoselectivity

| Nucleophile (RMgX) | R Group | Diastereomeric Excess (d.e.) |

| MeMgI | Methyl | 33% |

| MeTi(OPh)₃ | Methyl | 86% |

| EtMgBr | Ethyl | 50% |

| PhMgBr | Phenyl | 60% |

Table 1: Diastereomeric excess for the addition of various organometallic reagents to 2-phenylpropanal.[1]

The trend observed in Table 1 indicates that larger nucleophiles and different metal counterions can lead to higher diastereoselectivity.

Experimental Protocol: Addition of Methylmagnesium Bromide to this compound

The following is a representative experimental protocol for the nucleophilic addition of a Grignard reagent to this compound.

Materials:

-

This compound

-

Methylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.) under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of this compound in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Grignard Addition: The methylmagnesium bromide solution is added dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The diastereomeric ratio of the resulting 3-phenyl-2-butanol is determined by ¹H NMR spectroscopy or gas chromatography.

Visualizations

Felkin-Anh Model for this compound

A diagram illustrating the Felkin-Anh model for the nucleophilic addition to this compound.

Experimental Workflow

A generalized experimental workflow for the nucleophilic addition of a Grignard reagent to an aldehyde.

Factors Influencing Diastereoselectivity

Key factors influencing the diastereoselectivity of nucleophilic addition to chiral aldehydes.

Conclusion

The Felkin-Anh model provides a reliable predictive tool for the stereochemical outcome of nucleophilic additions to chiral aldehydes such as this compound. The diastereoselectivity of these reactions is governed by a subtle interplay of steric and electronic factors, which can be modulated by the choice of nucleophile, metal counterion, and reaction conditions. A thorough understanding of these principles is essential for the rational design of synthetic routes to enantiomerically pure compounds in academic and industrial research, particularly in the field of drug development.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. The major stereoisomer obtained in the reaction of this compound w.. [askfilo.com]

- 3. The major stereoisomer obtained in the reaction of this compound w.. [askfilo.com]

- 4. Origin of the Felkin–Anh(–Eisenstein) model: a quantitative rationalization of a seminal concept - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Phenylpropanal from Styrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of chiral aldehydes is of significant interest in the pharmaceutical and fine chemical industries, as they serve as crucial building blocks for a wide array of enantiomerically pure compounds. (S)-2-Phenylpropanal, in particular, is a valuable intermediate for the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the asymmetric hydroformylation of styrene to produce this compound, focusing on the use of rhodium catalysts bearing chiral diphosphine ligands.

Overview of the Synthetic Approach: Asymmetric Hydroformylation

Asymmetric hydroformylation is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond, creating a new stereocenter. The use of a chiral catalyst, typically a rhodium complex with a chiral ligand, allows for the selective formation of one enantiomer over the other. For the synthesis of this compound from styrene, the reaction is catalyzed by a rhodium precursor in the presence of a chiral diphosphine ligand, most notably derivatives of bis(diphenylphosphino)pentane (BDPP) or binaphthylphosphane-phosphite (BINAPHOS).

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the asymmetric hydroformylation of styrene using different rhodium-based catalytic systems. This allows for a direct comparison of their performance in terms of conversion, regioselectivity (branched vs. linear product), and enantioselectivity for the desired this compound.

| Catalyst System (Rh Precursor + Ligand) | Temp. (°C) | Pressure (bar, CO/H₂) | b/l ratio¹ | Conv. (%) | ee (%) (Configuration) | Reference |

| [Rh(μ-OMe)(COD)]₂ + (2S,4S)-BDPP | 25 | 30 (1:1) | >95:5 | >99 | 88 (S) | [1] |

| [Rh(μ-OMe)(COD)]₂ + (2S,4S)-BDPP | 50 | 8 (1:1) | 90:10 | ~80 | 75 (S) | [1] |

| Rh(acac)(CO)₂ + (R,R)-Ph-BPE | 60 | 10 (1:1) | - | 73-91² | 77-97 (S)³ | [2] |

| Rh(I) + (R,S)-BINAPHOS | - | - | - | - | High | [3] |

| Rh/N-SBA-15 (heterogeneous) | 100 | 20 (1:1) | - | 89 | 52 | [4] |

¹ Branched (2-phenylpropanal) to linear (3-phenylpropanal) product ratio. ² Yield of the corresponding hydrazone derivative. ³ Enantiomeric excess of the corresponding hydrazone derivative.

Experimental Protocols

This section provides a detailed methodology for the asymmetric hydroformylation of styrene using a rhodium/(2S,4S)-BDPP catalyst system, which has demonstrated high enantioselectivity for this compound[1].

Materials:

-

Styrene (freshly distilled)

-

[Rh(μ-OMe)(COD)]₂ (rhodium precursor)

-

(2S,4S)-Bis(diphenylphosphino)pentane ((2S,4S)-BDPP) (chiral ligand)

-

Toluene (anhydrous, degassed)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

-

Catalyst Preparation (in-situ):

-

In a nitrogen-filled glovebox, add [Rh(μ-OMe)(COD)]₂ (e.g., 0.005 mmol) and (2S,4S)-BDPP (e.g., 0.011 mmol) to a clean, dry Schlenk flask.

-

Add 10 mL of anhydrous, degassed toluene to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

-

Hydroformylation Reaction:

-

Transfer the prepared catalyst solution to the high-pressure autoclave under an inert atmosphere.

-

Add freshly distilled styrene (e.g., 1 mmol) to the autoclave.

-

Seal the autoclave and purge it three times with syngas (1:1 CO/H₂).

-

Pressurize the autoclave to the desired pressure (e.g., 30 bar).

-

Set the reaction temperature (e.g., 25 °C) and begin stirring.

-

Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by gas chromatography (GC).

-

-

Work-up and Analysis:

-

After the reaction is complete (typically determined by the cessation of gas uptake or by GC analysis), cool the autoclave to room temperature and carefully vent the excess gas.

-

Open the autoclave and collect the reaction mixture.

-

The conversion and regioselectivity (branched vs. linear aldehyde) can be determined by GC analysis using an internal standard.

-

The enantiomeric excess (ee) of the this compound can be determined by chiral GC or HPLC analysis.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the asymmetric hydroformylation of styrene.

Catalytic Cycle

Caption: Proposed catalytic cycle for the formation of this compound.

References

- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. High-Pressure IR Studies on the Asymmetric Hydroformylation of Styrene Catalyzed by Rh(I)-(R,S)-BINAPHOS | Semantic Scholar [semanticscholar.org]

- 4. e3s-conferences.org [e3s-conferences.org]

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-2-Phenylpropanal

Introduction

(S)-2-Phenylpropanal is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances.[1][2] Traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of expensive and toxic reagents. Biocatalytic methods offer a green and efficient alternative, utilizing enzymes to catalyze the stereoselective synthesis of the desired (S)-enantiomer with high purity.[3][4] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Enzymatic Approaches

The primary biocatalytic route to this compound involves the asymmetric reduction of a prochiral precursor or the kinetic resolution of a racemic mixture of 2-phenylpropanal. Enzymes such as alcohol dehydrogenases (ADHs) and engineered xylose reductases have shown significant promise in these transformations.[5][6][7]

Data Presentation

The following table summarizes key quantitative data from various biocatalytic systems for the synthesis of (S)-2-phenylpropanol, a direct reduction product of 2-phenylpropanal.

| Enzyme/Biocatalyst | Substrate | Product | Titer (g/L) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |

| Recombinant Horse-Liver ADH | Racemic 2-phenylpropionaldehyde | (S)-2-phenyl-1-propanol | Not Reported | 100% | Isolated enzyme, cofactor regeneration with ethanol. | [5] |

| Saccharomyces cerevisiae | Racemic 2-phenylpropionaldehyde | (S)-2-phenyl-1-propanol | Not Reported | Low | Whole-cell biocatalyst, substrate-limited kinetics. | [5] |

| Candida tenuis Xylose Reductase (CtXR D51A) | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | 115 | 93.1% | Whole-cell E. coli, 40 g/L catalyst loading, 1 M substrate, NADH-recycling with formate dehydrogenase. | [6][7] |

Experimental Protocols

Herein, we provide detailed protocols for the biocatalytic synthesis of this compound using a whole-cell biocatalyst expressing an engineered xylose reductase, which has demonstrated high product titers.

Protocol 1: Whole-Cell Biocatalytic Reduction of Racemic 2-Phenylpropanal

This protocol is based on the use of an E. coli whole-cell biocatalyst co-expressing a highly active and enantioselective mutant of Candida tenuis xylose reductase (CtXR D51A) and a formate dehydrogenase for NADH cofactor regeneration.[6][7]

Materials:

-

E. coli cells co-expressing CtXR D51A and formate dehydrogenase

-

Racemic 2-phenylpropanal

-

Glucose (for cell growth and induction)

-

Formate (for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Organic solvent (e.g., n-hexane) for product extraction

-

Standard laboratory equipment for fermentation and biotransformation (shaker, centrifuge, etc.)

-

Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)

Procedure:

-

Cultivation of Whole-Cell Biocatalyst:

-

Inoculate a suitable volume of sterile growth medium (e.g., LB broth with appropriate antibiotics) with a single colony of the recombinant E. coli strain.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for several hours (e.g., 12-16 h).

-

Harvest the cells by centrifugation and wash with buffer. The resulting cell paste is the whole-cell biocatalyst.

-

-

Biotransformation Reaction:

-

Prepare the reaction mixture in a suitable vessel. A typical reaction mixture may contain:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the substrate and product, as well as the enantiomeric excess of the (S)-2-phenylpropanol product.

-

-

Product Isolation and Analysis:

-

Once the reaction has reached the desired conversion, terminate the reaction.

-

Extract the product from the aqueous phase using a suitable organic solvent (e.g., n-hexane).

-

Analyze the organic extract by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the yield and enantiomeric excess of (S)-2-phenylpropanol.

-

Visualizations

Experimental Workflow for Biocatalytic Synthesis

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Enzymatic Reduction of 2-Phenylpropanal

Caption: Enzymatic reduction of 2-phenylpropanal with cofactor regeneration.

References

- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

- 2. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]

- 3. Enzymatic strategies for asymmetric synthesis | CoLab [colab.ws]

- 4. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 6. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enantioselective Reduction of 2-Phenylpropanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective reduction of 2-phenylpropanal to produce chiral 2-phenylpropan-1-ol. The synthesis of enantiomerically pure alcohols is a critical step in the development of many pharmaceutical compounds. Three distinct and widely employed methodologies are presented: Biocatalytic Reduction using Alcohol Dehydrogenase (ADH), Corey-Bakshi-Shibata (CBS) Reduction, and Noyori Asymmetric Hydrogenation.

Introduction

The enantioselective reduction of prochiral aldehydes, such as 2-phenylpropanal, is a fundamental transformation in asymmetric synthesis. The resulting chiral alcohol, 2-phenylpropan-1-ol, is a valuable building block for the synthesis of various biologically active molecules. The choice of reduction protocol can significantly impact the enantiomeric excess (ee), yield, and overall efficiency of the synthesis. This guide offers a comparative overview of three powerful methods, enabling researchers to select the most suitable approach for their specific needs.

Data Presentation: Comparison of Protocols

The following table summarizes the key quantitative data for the different enantioselective reduction protocols.

| Protocol | Catalyst | Reducing Agent/Hydrogen Source | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Predominant Enantiomer |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) from horse liver | Ethanol (for NADH regeneration) | Isopropyl ether / Water (63:37) | RT | 2 | 25 | >95 | (S) |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | -78 to -40 | 1.5 | High | >95 | (R) |

| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | Hydrogen gas (H₂) | Ethanol (EtOH) | 30 | 144 | High | High | (R) |

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Alcohol Dehydrogenase (ADH)

This protocol describes the enantioselective reduction of 2-phenylpropanal using a commercially available alcohol dehydrogenase. This method is advantageous due to its high enantioselectivity under mild, environmentally friendly conditions.

Materials:

-

2-Phenylpropanal

-

Alcohol Dehydrogenase (e.g., from horse liver)

-

β-Nicotinamide adenine dinucleotide (NADH)

-

Ethanol

-

Isopropyl ether

-

Phosphate buffer (pH 7.0)

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., screw-cap vial or round-bottom flask)

Procedure:

-

Prepare a biphasic solvent system by mixing isopropyl ether and phosphate buffer (pH 7.0) in a 63:37 volume ratio.

-

In a reaction vessel, dissolve 2-phenylpropanal in the isopropyl ether phase to a final concentration of 10 mM.

-

In the aqueous phosphate buffer phase, dissolve alcohol dehydrogenase (e.g., 1.2 units) and NADH (to a final concentration of ~0.1 mM).

-

Add a sufficient amount of ethanol to the aqueous phase to act as the regenerating agent for NADH.

-

Combine the organic and aqueous phases in the reaction vessel.

-

Seal the vessel and stir the biphasic mixture vigorously at room temperature for 2 hours.

-

Monitor the reaction progress by taking aliquots from the organic phase and analyzing by chiral Gas Chromatography (GC) to determine conversion and enantiomeric excess.

-

Upon completion, separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylpropan-1-ol.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones and aldehydes using a chiral oxazaborolidine catalyst and a borane source.[1][2] This protocol is a general guideline adapted for 2-phenylpropanal.

Materials:

-

2-Phenylpropanal

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and inert gas (Argon or Nitrogen) atmosphere setup

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen.

-

To the flask, add anhydrous THF (e.g., 10 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Add (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1.0 M solution in toluene).

-

Slowly add the borane-THF complex (e.g., 0.6 equivalents of a 1.0 M solution) to the catalyst solution and stir for 10 minutes.

-

Add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to -40 °C over 30 minutes.

-

Quench the reaction by the slow, dropwise addition of methanol at -40 °C.

-

Allow the mixture to warm to room temperature.

-

Add saturated aqueous NaHCO₃ solution and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-phenylpropan-1-ol by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Noyori Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of 2-phenylpropanal using a Ru-BINAP catalyst.[3] This method is highly efficient for a wide range of substrates but requires specialized high-pressure equipment.

Materials:

-

2-Phenylpropanal

-

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) (RuCl₂[(R)-BINAP])

-

Anhydrous Ethanol (EtOH)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a glass liner for the high-pressure reactor with 2-phenylpropanal (1.0 equivalent) and anhydrous ethanol.

-

Add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%).

-

Seal the glass liner inside the high-pressure reactor.

-

Purge the reactor several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) with stirring.

-

Maintain the reaction under these conditions for the required time (this can range from hours to days, monitoring is recommended).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography.

-

Analyze the enantiomeric excess of the 2-phenylpropan-1-ol by chiral HPLC or GC.

Visualizations

Caption: General workflow for the enantioselective reduction of 2-phenylpropanal.

Caption: Simplified signaling pathway of the CBS reduction mechanism.

References

Application Notes and Protocols for Chiral Alcohol Synthesis using Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharomyces cerevisiae, commonly known as baker's yeast, is a versatile and cost-effective whole-cell biocatalyst for the asymmetric synthesis of chiral alcohols.[1] Its endogenous carbonyl reductases (also known as alcohol dehydrogenases) can catalyze the reduction of prochiral ketones to their corresponding optically active secondary alcohols with high enantioselectivity.[2][3] This makes it a valuable tool in the pharmaceutical and fine chemical industries for the production of chiral building blocks.[4][5]

These application notes provide an overview of the use of S. cerevisiae for chiral alcohol synthesis, including detailed experimental protocols, quantitative data on substrate scope and efficiency, and insights into metabolic engineering strategies to enhance performance.

Core Principles

The biocatalytic reduction of ketones in S. cerevisiae relies on a network of NAD(P)H-dependent oxidoreductases. The stereochemical outcome of the reduction is often governed by Prelog's rule, which predicts the formation of the (S)-alcohol. However, the presence of multiple reductases with varying substrate specificities and stereoselectivities can sometimes lead to the formation of the (R)-alcohol or a mixture of enantiomers.

A key advantage of using whole-cell S. cerevisiae is its inherent ability to regenerate the expensive NADPH and NADH cofactors required for the reductase enzymes.[6] This is primarily achieved through the central carbon metabolism, particularly the pentose phosphate pathway (PPP), which is the main source of NADPH for biosynthetic reactions.[7] Glucose or sucrose is commonly used as a co-substrate in the biotransformation to fuel cofactor regeneration.[1]

Data Presentation: Asymmetric Reduction of Prochiral Ketones

The following tables summarize the performance of wild-type and recombinant S. cerevisiae in the asymmetric reduction of various prochiral ketones to chiral alcohols.

Table 1: Asymmetric Reduction of β-Keto Esters using Baker's Yeast

| Entry | Substrate | Product | Yield (%) | ee (%) | Configuration | Reference |

| 1 | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | 64 | 99 | S | [8] |

| 2 | Methyl acetoacetate | Methyl (S)-3-hydroxybutanoate | 57 | 98 | S | [8] |

| 3 | i-Propyl acetoacetate | i-Propyl (S)-3-hydroxybutanoate | 96 | 97 | S | [8] |

| 4 | n-Butyl acetoacetate | n-Butyl (S)-3-hydroxybutanoate | 89 | >99 | S | [8] |

| 5 | t-Butyl acetoacetate | t-Butyl (S)-3-hydroxybutanoate | 68 | 98 | S | [8] |

| 6 | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 72 | 94 | S | [8] |

| 7 | Ethyl 2-oxocyclopentanecarboxylate | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | 28 | 99 | S,S | [8] |

Table 2: Asymmetric Reduction of Aromatic Ketones using Yeast

| Entry | Substrate | Biocatalyst | Product | Yield (%) | ee (%) | Configuration | Reference |

| 1 | Acetophenone | S. cerevisiae | (S)-1-Phenylethanol | - | >99 | S | [9] |

| 2 | 4-Nitroacetophenone | Candida zeylanoides P1 | (S)-1-(4-Nitrophenyl)ethanol | 89 | >99 | S | [9] |

| 3 | 3-Methoxyacetophenone | Lactobacillus paracasei BD87E6 | (R)-1-(3-Methoxyphenyl)ethanol | 92 | 99 | R | [9] |

| 4 | 2-Bromo-4-fluoro acetophenone | Saccharomyces sp. | (S)-1-(2-Bromo-4-fluorophenyl)ethanol | >90 | 99 | S | [5] |

| 5 | Ketone 26 (Montelukast intermediate) | Recombinant E. coli with reductase | (S)-Alcohol 27 | 99.3 | 99.9 | S | [5] |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone using Baker's Yeast

This protocol is a general guideline for the whole-cell bioreduction of a prochiral ketone. Optimization of substrate concentration, yeast concentration, and reaction time may be required for specific substrates.

Materials:

-

Baker's yeast (fresh or dried)

-

Sucrose or glucose

-

Tap water

-

Prochiral ketone substrate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, separatory funnel, rotary evaporator)

Procedure:

-

Yeast Activation: In a suitably sized flask, dissolve sucrose (e.g., 75 g) in warm tap water (e.g., 400 mL). Add the baker's yeast (e.g., 10 g of dried yeast) and stir the mixture gently at 30-37°C for about 30-60 minutes to activate the yeast.[9] A gentle evolution of CO2 should be observed.

-

Substrate Addition: Once the yeast is actively fermenting, add the prochiral ketone substrate (e.g., 5 g) to the mixture. The substrate can be added directly if it is a liquid, or dissolved in a minimal amount of a water-miscible solvent like ethanol if it is a solid.

-

Biotransformation: Stir the reaction mixture at a constant temperature (typically 30-37°C) for 24-72 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (as determined by the consumption of the starting material), stop the stirring. Add diatomaceous earth to the mixture to aid in the filtration of the yeast cells.

-

Filtration: Filter the mixture through a pad of diatomaceous earth in a Buchner funnel. Wash the yeast cake with a small amount of water and then with the extraction solvent (e.g., ethyl acetate).

-

Extraction: Transfer the filtrate to a separatory funnel. If the product is not water-soluble, extract the aqueous layer multiple times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude chiral alcohol.

-

Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure chiral alcohol.

-

Characterization: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral GC or HPLC).

Protocol 2: Screening of Saccharomyces cerevisiae Strains for Reductase Activity

This protocol outlines a method for screening different yeast strains to identify those with high activity and selectivity for a specific ketone reduction.

Materials:

-

A collection of Saccharomyces cerevisiae strains

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Sterile culture tubes or microplates

-

Prochiral ketone substrate

-

GC or HPLC with a chiral column for analysis

Procedure:

-

Pre-culture: Inoculate each yeast strain into a separate culture tube containing sterile YPD medium. Incubate at 30°C with shaking for 24-48 hours until the cultures reach the stationary phase.

-

Biotransformation Setup: In a new set of sterile culture tubes or a microplate, add a defined volume of fresh YPD medium. Inoculate each well or tube with a specific yeast strain from the pre-culture to a starting OD600 of approximately 1.0.

-

Substrate Addition: Add the prochiral ketone substrate to each culture to a final concentration of 1-10 mM. Include a negative control with no yeast and a positive control with a known active strain, if available.

-

Incubation: Incubate the cultures at 30°C with shaking for a defined period (e.g., 24, 48, and 72 hours).

-

Sampling and Analysis: At each time point, take a sample from each culture. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) after centrifuging to remove the yeast cells.

-

Analysis: Analyze the organic extracts by chiral GC or HPLC to determine the conversion of the substrate and the enantiomeric excess of the chiral alcohol product.

-

Selection: Select the strains that exhibit the highest conversion and enantioselectivity for the desired chiral alcohol for further optimization.

Protocol 3: Expression of a Recombinant Carbonyl Reductase in S. cerevisiae

This protocol provides a general framework for the heterologous expression of a carbonyl reductase gene in S. cerevisiae for whole-cell biocatalysis.

Materials:

-

S. cerevisiae host strain (e.g., BY4741)

-

Yeast expression vector with a suitable promoter (e.g., GAL1 for inducible expression)

-

Carbonyl reductase gene of interest

-

Appropriate selective medium (e.g., synthetic complete medium lacking a specific nutrient)

-

Lithium acetate/PEG solution for yeast transformation

-

Inducing agent (e.g., galactose)

Procedure:

-

Gene Cloning: Clone the carbonyl reductase gene into the yeast expression vector under the control of the chosen promoter.

-

Yeast Transformation: Transform the recombinant plasmid into the S. cerevisiae host strain using the lithium acetate/PEG method.

-

Selection of Transformants: Plate the transformed cells on a selective medium to isolate colonies that have successfully taken up the plasmid.

-

Cultivation and Induction:

-

Inoculate a single colony of the recombinant yeast into a selective medium containing a non-inducing carbon source (e.g., glucose or raffinose). Grow overnight at 30°C with shaking.

-

Inoculate a larger volume of fresh selective medium with the overnight culture to an OD600 of ~0.2.

-

Grow the culture to an OD600 of 0.6-0.8.

-

To induce gene expression from the GAL1 promoter, pellet the cells and resuspend them in a medium containing galactose as the carbon source. Continue to incubate for another 12-24 hours.

-

-

Whole-Cell Biotransformation:

-

Harvest the induced cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Resuspend the cells in the reaction buffer containing the prochiral ketone substrate and a co-substrate for cofactor regeneration (e.g., glucose).

-

Perform the biotransformation as described in Protocol 1.

-

-

Analysis: Analyze the reaction mixture for product formation and enantiomeric excess.

Mandatory Visualizations

Signaling and Metabolic Pathways

References

- 1. ethz.ch [ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptomic Identification of Core Regulatory Genes for Higher Alcohol Production in Saccharomyces cerevisiae at Different Sugar Concentrations in Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of two Saccharomyces cerevisiae strains with kinetic models at genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Horse-Liver Alcohol Dehydrogenase in (S)-2-Phenylpropanal Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Horse-liver alcohol dehydrogenase (HLADH) is a versatile oxidoreductase that catalyzes the reversible oxidation of a wide range of alcohols to their corresponding aldehydes and ketones. Its broad substrate specificity and stereoselectivity make it a valuable biocatalyst in asymmetric synthesis. This document provides detailed application notes and protocols for the use of HLADH in reactions involving (S)-2-phenylpropanal, a key intermediate in the synthesis of various pharmaceuticals. The primary application highlighted is the enantioselective reduction of racemic 2-phenylpropanal to (S)-2-phenylpropanol via a dynamic kinetic resolution (DKR) process.

Principle of the Reaction

HLADH, in the presence of the cofactor NADH, catalyzes the reduction of the aldehyde group of 2-phenylpropanal to a primary alcohol. The enzyme exhibits a preference for one enantiomer of the substrate, leading to an enrichment of the corresponding chiral alcohol. Concurrently, the racemization of the unreacted aldehyde substrate in situ allows for a dynamic kinetic resolution, theoretically enabling a complete conversion of the racemic starting material into a single enantiomer of the product.[1][2] The overall reaction is depicted below:

Caption: Dynamic kinetic resolution of 2-phenylpropanal using HLADH.

Data Presentation

The efficiency of the HLADH-catalyzed reduction of 2-phenylpropanal is influenced by various factors, including the choice of co-solvent, pH, and substrate concentration. A summary of key quantitative data from reported studies is presented below.

| Substrate | Co-solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| 2-Phenylpropanal | Acetonitrile (CH3CN) | 65 | >99 (S) | [3] |

| 2-(4-iso-butylphenyl)propanal | Acetonitrile (CH3CN) | Not specified | >99 (S) | [1] |

| 2-Phenylpropanal | None (buffered aq. solution) | Not specified | >99 (S) | [1] |

Experimental Protocols

Materials and Reagents

-

Horse Liver Alcohol Dehydrogenase (HLADH) (e.g., Sigma-Aldrich A9589)

-

(R,S)-2-Phenylpropanal (commercially available)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., Sigma-Aldrich N8129)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0-7.5)

-

Acetonitrile (CH3CN), HPLC grade

-

Ethanol (EtOH)

-

Diethyl ether (Et2O)

-

Ethyl acetate (EtOAc)

-

Cyclohexane

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

HPLC with a chiral column (e.g., Chiralcel OF)

Preparative Scale Enzymatic Reduction of 2-Phenylpropanal

This protocol is adapted from established procedures for the millimole-scale synthesis of (S)-2-phenylpropanol.[3]

1. Reaction Setup:

-

In a suitable reaction vessel, dissolve 1 mmol (134 mg) of racemic 2-phenylpropanal in 4 mL of acetonitrile.

-

Add 20 mL of phosphate buffer (0.1 M, pH 7.0).

-

Add 0.3 mL of ethanol, which can serve as a co-substrate for cofactor regeneration if the reaction is performed with NAD+ and a coupled-enzyme system, or to improve substrate solubility.

-

Add 1 µmol (7 mg) of NADH.

-

Gently mix the solution to ensure homogeneity.

2. Enzyme Addition and Reaction Monitoring:

-

Initiate the reaction by adding 2 mg of HLADH.

-

Stir the reaction mixture gently at room temperature.

-

Monitor the conversion of the aldehyde by HPLC.

3. Work-up and Purification:

-

Upon complete consumption of the aldehyde, remove the enzyme by filtration or centrifugation.

-

Reduce the volume of the filtrate under vacuum to remove the acetonitrile.

-

Extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting (S)-2-phenylpropanol by flash chromatography using a cyclohexane/ethyl acetate solvent system.

Analytical Methods

Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the product, (S)-2-phenylpropanol, is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Column: Chiralcel OF

-

Mobile Phase: Hexane/Isopropanol (93:7 v/v)

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 254 nm

The absolute configuration is confirmed by comparing the retention time with that of a commercial standard of (S)-2-phenylpropanol.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HLADH-catalyzed reduction of 2-phenylpropanal.

Caption: General experimental workflow for HLADH-catalyzed reactions.

Discussion and Considerations

-

Cofactor Regeneration: For larger scale reactions, the cost of stoichiometric amounts of NADH can be prohibitive. In such cases, a cofactor regeneration system is often employed. This can be achieved by adding a sacrificial alcohol (like ethanol) and a second dehydrogenase, or by using whole-cell systems that have endogenous cofactor regeneration capabilities.[4]

-

Enzyme Inhibition and Stability: High concentrations of aldehydes can lead to enzyme inactivation.[5][6] Fed-batch strategies, where the substrate is added gradually, can mitigate this issue and improve overall yields. The use of whole-cell biocatalysts has also been shown to enhance the stability of the reductase.[4]

-